Antimicrobial peptide Def1-1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SFGGVVGDSACAANCLSMGKAGGSCNGGICECR |
Origin of Product |
United States |
Molecular Biology and Biogenesis of Antimicrobial Peptide Def1 1
Genetic Encoding and Transcriptional Regulation of Antimicrobial Peptide Def1-1
The synthesis of Def1 is a tightly controlled process, governed by specific genetic and regulatory mechanisms that vary across organisms.
The expression of the gene encoding Def1 is induced by different stimuli depending on the organism and the protein's function.
Yeast (Saccharomyces cerevisiae): In yeast, the DEF1 gene is a key component of the DNA damage response pathway. ucl.ac.uknih.gov Its primary role is to facilitate the degradation of RNA polymerase II that has stalled at sites of DNA lesions, a crucial step for allowing DNA repair machinery to access the damaged site. ucl.ac.ukscienceopen.comoup.com Consequently, DEF1 expression and the activation of its protein product are triggered by DNA damaging agents or transcription stress. scienceopen.comnih.govbiorxiv.org
Insects (e.g., Apis mellifera, Drosophila melanogaster): In insects, Defensin-1 (Def1) is a canonical antimicrobial peptide and a crucial effector of the innate immune system. nih.govmdpi.com Its gene expression is upregulated in response to pathogenic challenge. mdpi.comresearchgate.net For example, in the honey bee (Apis mellifera), gut microbiota can induce the expression of AMPs including Defensin-1. mdpi.com Similarly, in Drosophila, the expression of AMP genes is a hallmark of the systemic immune response to infection. diva-portal.org
Plants (e.g., Nicotiana attenuata): Plants also produce defensins as part of their defense mechanisms. While not identical to insect Def1-1, plant defensins like NaDefensin1 from Nicotiana attenuata serve a similar protective role. db-thueringen.de Their expression can be ectopically manipulated in transgenic plants to study their effects on microbial communities. db-thueringen.de
Table 1: Gene Expression Patterns of Def1/Defensins in Different Organisms
| Organism | Gene/Peptide | Primary Function | Inducing Stimulus | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | DEF1 | DNA Damage Response | DNA damage, Transcription stress | ucl.ac.uk, nih.gov, scienceopen.com |
| Apis mellifera (Honey Bee) | Defensin-1 | Innate Immunity | Pathogens, Gut microbiota | nih.gov, mdpi.com |
| Drosophila melanogaster (Fruit Fly) | Defensin (B1577277) | Innate Immunity | Systemic infection | mdpi.com, diva-portal.org, researchgate.net |
The transcription of the Def1 gene is controlled by specific DNA sequences and protein factors.
Yeast: The regulation of the yeast DEF1 gene is notably sophisticated, featuring a mechanism of transcription attenuation. scienceopen.comoup.com In the absence of DNA damage, a promoter-proximal attenuator region causes premature termination of transcription, producing a non-coding RNA and thus limiting the production of Def1 protein. oup.com This process involves a complex of proteins including Hrp1. oup.com When DNA damage occurs, this attenuation is bypassed, leading to the synthesis of full-length mRNA and the Def1 protein. oup.com Genetic studies have identified specific cis-acting point mutations within this attenuator region that can disrupt premature termination and lead to overexpression of DEF1. scienceopen.com
Insects: In Drosophila, the expression of AMP genes, including defensins, is governed by the Toll and Immune deficiency (Imd) signaling pathways. mdpi.comwikipedia.org These pathways culminate in the activation of NF-κB-like transcription factors—Dorsal and Dif for the Toll pathway, and Relish for the Imd pathway—which bind to specific regulatory elements in the promoters of AMP genes to drive their expression. mdpi.comdiva-portal.org The promoters of defensin genes in different insects possess binding sites for these transcription factors, indicating a conserved mechanism of immune regulation. researchgate.net Other transcription factors, such as those from the POU family, have also been shown to regulate AMP expression. diva-portal.org
Following transcription and translation, the Def1 protein undergoes critical modifications that are essential for its activity. ucl.ac.uk
Post-transcriptional modifications: In eukaryotes, precursor messenger RNA (pre-mRNA) transcripts are typically processed to produce mature mRNA. This involves three main steps: the addition of a 5' cap, the addition of a 3' polyadenylated tail, and the splicing of introns to join exons together. wikipedia.org These modifications are crucial for the transport, stability, and translation of the mRNA. wikipedia.org The regulation of DEF1 in yeast via transcription attenuation is a distinct form of post-transcriptional control that determines whether a functional mRNA is produced. scienceopen.comoup.com
Post-translational modifications (PTMs): PTMs are central to the function of both yeast Def1 and classical defensins. ucl.ac.ukgenecards.org In yeast, upon DNA damage, the full-length Def1 protein is targeted for ubiquitylation. nih.govnih.gov This is not a signal for complete destruction, but rather for precise proteolytic processing by the proteasome. ucl.ac.uknih.gov This event, which can be stimulated by monoubiquitylation, is a key step in the protein's activation pathway. nih.gov For classical AMPs like human defensins, which are synthesized as inactive prepropeptides, PTM involves extensive proteolytic processing. genecards.orgmaayanlab.cloud The initial precursor has a signal peptide that directs it into the secretory pathway, which is then cleaved. d-nb.info This is followed by the removal of a propeptide segment to release the final, mature, and active defensin peptide. genecards.orgd-nb.info
Biosynthetic Pathways and Peptide Processing
The journey from a newly synthesized polypeptide to a functional Def1 peptide involves specific processing and transport mechanisms.
Activation of Def1 is achieved through proteolytic cleavage of a precursor form. ucl.ac.uk
Yeast Def1: The full-length Def1 protein is considered the inactive precursor. nih.gov Its activation is triggered by transcription stress, which leads to its ubiquitylation and subsequent partial degradation by the 26S proteasome. ucl.ac.uknih.gov This processing event precisely removes the C-terminal portion of the protein. ucl.ac.uk The resulting N-terminal fragment, termed pr-Def1, is the biologically active form of the protein, which then carries out its function in the nucleus. ucl.ac.uknih.gov
Classical Defensins: The biosynthesis of defensins in mammals and insects follows a more traditional pathway for secreted peptides. genecards.orgmaayanlab.cloud They are synthesized as larger, inactive precursors called prepropeptides. genecards.org In human promyelocytic cells, for instance, the 94-amino acid preprodefensin is processed into a 75-amino acid prodefensin by signal peptidase cleavage. genecards.org A subsequent cleavage yields a 56-amino acid intermediate, and a final proteolytic step, sometimes mediated by enzymes like trypsin, releases the mature, active 29-30 amino acid defensin. genecards.orgd-nb.info
The function of Def1 is intrinsically linked to its location within the cell, which is dynamically regulated.
Yeast Def1: At steady state, full-length Def1 is found predominantly in the cytoplasm. ucl.ac.uknih.govbiorxiv.org This localization is actively maintained by a region in its C-terminus that promotes nuclear export. ucl.ac.uknih.gov When DNA damage occurs, the proteasome-mediated cleavage removes this C-terminal export signal. ucl.ac.uk As a result, the active pr-Def1 fragment is no longer efficiently exported and consequently accumulates in the nucleus. ucl.ac.uknih.gov This change in localization is critical, as nuclear pr-Def1 is required to bind to stalled RNA polymerase II on chromatin and facilitate its degradation. ucl.ac.uknih.gov
Classical Defensins: As secreted proteins, classical defensins are processed through the endoplasmic reticulum and Golgi apparatus. genecards.org In neutrophils, mature defensins are packaged and stored at high concentrations in specialized vesicles called azurophil granules. genecards.orgmaayanlab.cloud From these granules, they can be rapidly released into phagosomes or extracellularly upon immune stimulation to combat invading microbes. maayanlab.cloudnih.gov The initial 75-amino acid prodefensin is found mainly in the cytoplasmic/microsomal fraction, while later intermediates and the mature peptide are concentrated in the granule fraction. genecards.org
Table 2: Comparison of Processing and Localization of Yeast Def1 and a Typical Defensin
| Feature | Yeast Def1 | Typical Defensin (e.g., Human Neutrophil) | Reference(s) |
|---|---|---|---|
| Precursor Form | Full-length cytoplasmic protein | Prepropeptide | ucl.ac.uk, genecards.org |
| Activation Signal | DNA damage / Transcription stress | Maturation in secretory pathway | nih.gov, genecards.org |
| Processing Mechanism | Ubiquitylation and proteasome-mediated cleavage | Signal peptidase and protease cleavage | ucl.ac.uk, nih.gov, genecards.org, d-nb.info |
| Active Form | N-terminal fragment (pr-Def1) | Small, mature peptide (e.g., 29-30 aa) | ucl.ac.uk, genecards.org |
| Initial Localization | Cytoplasm | Endoplasmic Reticulum | ucl.ac.uk, nih.gov, genecards.org |
| Final Localization | Nucleus (of active form) | Secretory Granules / Extracellular space | ucl.ac.uk, nih.gov, genecards.org, maayanlab.cloud |
Mechanism of Action of Antimicrobial Peptide Def1 1
General Principles of Antimicrobial Peptide Action on Microbial Targets
Antimicrobial peptides (AMPs) represent a fundamental component of the innate immune system in a vast array of organisms, from prokaryotes to eukaryotes. explorationpub.com Their primary role is to provide a first line of defense against invading pathogens, including bacteria, fungi, and viruses. explorationpub.comoup.com The action of AMPs is generally characterized by rapid and potent activity against a broad spectrum of microbes. explorationpub.comnih.gov The mechanisms underlying their antimicrobial effects are diverse but can be broadly categorized into two main strategies: membrane disruption and inhibition of intracellular processes. explorationpub.comnih.govmdpi.com Many AMPs function by directly targeting the microbial cell membrane, leading to increased permeability and eventual lysis. explorationpub.comoup.com Alternatively, or in conjunction with membrane activity, some AMPs can translocate across the membrane to interact with and inhibit essential intracellular targets, such as nucleic acids, proteins, or critical metabolic pathways. explorationpub.comnih.govmdpi.com This multi-targeted approach is believed to be a key reason why microbial resistance to AMPs develops at a much lower rate compared to conventional antibiotics. nih.gov
Electrostatic Interactions with Anionic Microbial Membranes
The initial and critical step in the mechanism of most cationic AMPs, including defensins, is the electrostatic attraction to the negatively charged surfaces of microbial membranes. explorationpub.comoup.com Microbial membranes, in contrast to the typically neutral membranes of animals and plants, are rich in anionic components. explorationpub.comoup.com In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, lipoteichoic and teichoic acids confer the negative charge. explorationpub.com Fungal membranes also present a net negative charge. explorationpub.com
This difference in surface charge creates a selective affinity, drawing the positively charged (cationic) AMPs towards the microbial target and away from host cells. explorationpub.comoup.com The amphipathic nature of these peptides, possessing both hydrophobic and cationic regions, facilitates this interaction. explorationpub.comoup.com The initial contact is primarily mediated by the electrostatic forces between the peptide's positive residues (like arginine and lysine) and the negatively charged molecules on the bacterial surface, which promotes the peptide's accumulation on the membrane. explorationpub.comoup.com This binding is a prerequisite for the subsequent steps of membrane disruption or internalization. oup.com
Membrane Permeabilization and Disruption Models
Following the initial electrostatic binding, AMPs disrupt the integrity of the microbial membrane, a process known as permeabilization. researchgate.netnih.gov This disruption is a hallmark of many defensins and can lead to the leakage of vital intracellular contents, dissipation of the membrane potential, and ultimately, cell death. oup.comresearchgate.net For instance, the sunflower defensin (B1577277) Ha-DEF1 has been shown to cause membrane permeabilization in the fungus Saccharomyces cerevisiae. researchgate.net The process of permeabilization is not uniform and is explained by several theoretical models that depend on the peptide's structure, concentration, and the lipid composition of the target membrane. researchgate.net These models describe different ways AMPs can compromise the membrane barrier. researchgate.net
Several models have been proposed to describe how AMPs permeabilize and disrupt microbial membranes. researchgate.net
Barrel-Stave Model: In this model, the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert themselves into the lipid bilayer, perpendicular to the membrane surface. researchgate.netnih.gov These inserted peptides then aggregate to form a bundle, creating a central aqueous channel or pore, much like the staves of a barrel. researchgate.netnih.gov The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing water and ions to pass through. researchgate.net
Toroidal Pore Model: Similar to the barrel-stave model, peptides bind to the membrane and aggregate. However, in the toroidal model, the peptides induce a significant local curvature in the membrane. researchgate.netnih.gov As the pore forms, the lipid monolayers are bent continuously, such that the pore is lined by both the inserted peptides and the polar head groups of the lipid molecules. mdpi.comresearchgate.netnih.gov This creates a "toroid" or donut-shaped hole that disrupts the membrane's structure more profoundly than the barrel-stave pore. nih.gov
Carpet Model: In this mechanism, the AMPs accumulate on the surface of the microbial membrane, forming a layer parallel to the lipid bilayer, resembling a "carpet". researchgate.netnih.gov This extensive coverage disrupts the membrane's curvature and tension. researchgate.net At a critical concentration, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelle-like structures, leading to a complete loss of membrane integrity rather than the formation of discrete pores. researchgate.netnih.gov
| Model | Peptide Orientation | Lipid Involvement in Pore Lining | Result |
| Barrel-Stave | Perpendicular to membrane | No (lined only by peptides) | Discrete, stable pore |
| Toroidal | Perpendicular, associated with lipids | Yes (lined by peptides and lipid heads) | Transient or stable pore with membrane curvature |
| Carpet | Parallel to membrane surface | Not applicable (no discrete pore) | Membrane dissolution, micellization |
Membrane Fluidity Alterations
Beyond forming pores, AMPs can alter the fundamental biophysical properties of the microbial membrane, notably its fluidity. scispace.com Membrane fluidity is essential for various cellular functions, including transport and signaling. wizeprep.compressbooks.pub This property is influenced by factors like temperature, cholesterol content, and the length and saturation of fatty acid tails in the phospholipids. wizeprep.compressbooks.pub Research on the plant defensin MsDef1 from Medicago sativa has shown that these peptides can permeate fungal cells, which share similarities in membrane fluidity and phospholipid content with cancer cells. scispace.com The interaction of AMPs with the lipid bilayer can disrupt the ordered packing of phospholipids, leading to changes in fluidity. lipotype.com By altering the lipid acyl chain order, AMPs can either increase or decrease membrane fluidity, which can impair the function of embedded membrane proteins and compromise the cell's ability to maintain homeostasis. scispace.comlipotype.com
Inhibition of Intracellular Processes
While membrane disruption is a primary mechanism, it is not the only way AMPs exert their antimicrobial effects. explorationpub.comnih.gov There is growing evidence that many AMPs can translocate across the microbial membrane, often through the very pores they create, to reach the cytoplasm. oup.commdpi.com Once inside, these peptides can interfere with a variety of essential intracellular processes, leading to cell death without necessarily causing complete membrane lysis. explorationpub.comnih.gov This intracellular mode of action can include the inhibition of cell wall synthesis, protein synthesis, enzymatic activity, and interaction with nucleic acids. explorationpub.commdpi.com For example, the plant defensin Psd1 has been shown to interfere with the fungal cell cycle by targeting cyclin F. mdpi.com Similarly, Lp-Def1 from Lecythis pisonis seeds was found to cause a significant loss of mitochondrial function in Candida albicans. nih.gov
Disruption of Protein Synthesis and Folding
While direct membrane disruption is a hallmark of many antimicrobial peptides, some defensins, including those in the Def1 family, can translocate into the cytoplasm and interfere with the intricate machinery of protein production. Evidence suggests that certain proline-rich antimicrobial peptides can inhibit protein synthesis by targeting the ribosome. nih.gov Another mechanism involves the inhibition of chaperone-assisted protein folding. nih.gov For instance, some peptides have been shown to interact with and inhibit the function of DnaK, a crucial chaperone protein in bacteria, thereby preventing the proper folding of newly synthesized proteins. nih.gov This disruption of protein homeostasis is a significant contributor to the peptide's antimicrobial effects.
Modulation of Specific Intracellular Metabolic Pathways (e.g., ceramide pathway for MsDef1)
A key mechanism of action for MsDef1 is its ability to modulate critical lipid signaling pathways, particularly the ceramide pathway. In many fungi and multidrug-resistant (MDR) cancer cells, the pro-apoptotic molecule ceramide is converted to the non-apoptotic Glucosylceramide (GlcCer) by the enzyme glucosylceramide synthase. biorxiv.org This conversion is a survival tactic for these cells. MsDef1 can reverse this process. By interacting with GlcCer on the cell surface, it triggers the release of ceramide. biorxiv.orgnih.gov This restoration of the ceramide pathway reactivates apoptotic signaling, leading to programmed cell death. nih.govnih.gov This mechanism is particularly effective in sensitizing MDR cancer cells to conventional chemotherapy drugs like Doxorubicin. nih.govnih.gov
Interference with Cell Wall Synthesis and Integrity
The structural integrity of the fungal cell wall is a primary target for some plant defensins. These peptides can interfere with the synthesis of essential cell wall components. For example, some defensins are known to inhibit the synthesis of chitin (B13524), a vital polysaccharide that provides structural support to the fungal cell wall. nih.gov By disrupting chitin synthesis, the peptide compromises the cell's ability to maintain its shape and withstand osmotic stress, ultimately leading to cell lysis. nih.gov This interference with cell wall integrity is a crucial aspect of the antifungal activity of peptides in the Def1 family. researchgate.net
Specific Molecular Targets and Binding Partners of Antimicrobial Peptide Def1-1
The broad-spectrum activity of Def1-1 peptides is underpinned by their ability to recognize and bind to specific molecular targets present in pathogens and cancer cells.
Glucosylceramide (GlcCer) Interactions in Fungi and Cancer Cells (for Medicago Sativa Defensin 1)
Glucosylceramide (GlcCer) has been identified as a primary binding partner for MsDef1 in both fungi and multidrug-resistant (MDR) cancer cells. biorxiv.orgnih.gov In fungi like Fusarium graminearum, the presence of GlcCer is essential for the antifungal activity of MsDef1. biorxiv.org Similarly, MDR cancer cells often overexpress GlcCer on their plasma membrane, making them susceptible to MsDef1. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that GlcCer binds to MsDef1 at two specific sites on the peptide. biorxiv.org This high-affinity binding is the initial step that allows MsDef1 to permeate the cell membrane and exert its intracellular effects. biorxiv.orgnih.gov
| Target Organism/Cell | Key Finding | Reference |
| Fusarium graminearum | A knockout of the glucosylceramide synthase gene blocked the antifungal activity of MsDef1. | biorxiv.org |
| MDR Cancer Cells (MCF-7R) | MsDef1 permeates the GlcCer-rich plasma membrane and releases apoptotic ceramide. | biorxiv.org |
| In Situ Binding | NMR studies show GlcCer binds at two specific regions on the MsDef1 peptide. | biorxiv.org |
Thioredoxin (Trx) Oxidation (for Medicago Sativa Defensin 1)
Beyond its interaction with GlcCer, MsDef1 has another critical intracellular target: the antioxidant protein Thioredoxin (Trx). biorxiv.orgnih.gov Trx is often overexpressed in cancer cells, contributing to chemotherapy resistance by deactivating cell death pathways. biorxiv.org MsDef1, with its four disulfide bonds, can oxidize Trx. biorxiv.org This oxidation disrupts the complex between Trx and Apoptosis-Stimulating Kinase 1 (ASK1), thereby releasing and activating ASK1. nih.gov The activation of the ASK1 cell death pathway further contributes to the pro-apoptotic effects of MsDef1 and its ability to sensitize cancer cells to other treatments. biorxiv.orgnih.gov
| Molecular Event | Consequence | Reference |
| MsDef1 interacts with Trx | MsDef1 oxidizes Trx through its disulfide bonds. | biorxiv.org |
| Trx oxidation | The Trx-ASK1 complex is disrupted. | nih.gov |
| ASK1 activation | A cell death pathway is activated, leading to apoptosis. | biorxiv.orgnih.gov |
Viral Glycoprotein (B1211001) Interactions (e.g., gp120, gB)
While the primary research on MsDef1 has focused on its antifungal and anticancer properties, the broader family of defensins has demonstrated significant antiviral activity through interactions with viral glycoproteins. For instance, θ-defensins have been shown to bind with high affinity to the HIV-1 envelope glycoprotein gp120. This interaction can inhibit the entry of the virus into host cells. Although direct evidence for MsDef1 binding to viral glycoproteins like gp120 or herpes simplex virus glycoprotein B (gB) is not yet established, the known capabilities of other defensins suggest a potential avenue for the antiviral action of Def1-family peptides. This remains an area for future investigation.
Bacterial Cell Surface Components (e.g., Lipopolysaccharide)
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data detailing the direct interactions of the antimicrobial peptide designated as "Def1-1" with bacterial cell surface components such as lipopolysaccharide (LPS), peptidoglycan, and teichoic acid. The precise mechanisms by which Def1-1 binds to and disrupts these structures have not been explicitly elucidated in the accessible body of research.
Generally, the antimicrobial activity of defensins, a class to which Def1-1 likely belongs, involves complex interactions with the bacterial cell envelope. These interactions are primarily driven by electrostatic and hydrophobic forces. The cationic nature of these peptides facilitates their initial attraction to the negatively charged components of the bacterial cell surface.
Interaction with Lipopolysaccharide (LPS):
In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide, a potent endotoxin. The polyanionic nature of LPS presents a primary target for many cationic antimicrobial peptides. The binding is typically initiated by the electrostatic attraction between the positively charged peptide and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. This interaction can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This disruption is a crucial step that allows the peptide to access the inner membrane. While this is a general mechanism for many defensins, specific binding affinities and conformational changes for Def1-1 upon interaction with LPS are not documented.
Interaction with Peptidoglycan and Teichoic Acids:
In Gram-positive bacteria, the cell wall is characterized by a thick layer of peptidoglycan and the presence of teichoic acids. Peptidoglycan itself is a complex polymer of N-acetylglucosamine and N-acetylmuramic acid, cross-linked by peptide chains, forming a rigid mesh-like structure. Teichoic acids are anionic polymers of glycerol (B35011) phosphate or ribitol (B610474) phosphate that are covalently linked to the peptidoglycan or anchored to the cytoplasmic membrane (lipoteichoic acids).
The negative charges of teichoic acids are thought to play a role in attracting cationic antimicrobial peptides to the cell surface of Gram-positive bacteria. Following this initial binding, the peptides must then traverse the dense peptidoglycan layer to reach the cytoplasmic membrane. The specific interactions of Def1-1 with the unique chemical structures of peptidoglycan and teichoic acids, including any potential enzymatic or disruptive effects on these layers, have not been reported.
Due to the absence of specific experimental data for this compound, a data table detailing its binding affinities, dissociation constants, or the effects of specific bacterial surface modifications on its activity cannot be provided at this time. Further research is required to characterize the precise molecular interactions between Def1-1 and these critical bacterial surface components.
Antimicrobial Spectrum and Efficacy of Antimicrobial Peptide Def1 1
Broad-Spectrum Activity Against Pathogenic Microorganisms
Antimicrobial peptides (AMPs) are crucial components of the innate immune system in a wide range of organisms, providing a first line of defense against invading pathogens. Defensins are a major family of AMPs characterized by their cysteine-rich structure and broad antimicrobial activity. While the broader defensin (B1577277) family exhibits activity against bacteria, fungi, viruses, and parasites, detailed scientific studies often focus on specific members of this family. This article will focus solely on the available research regarding the antimicrobial peptide Def1-1 and its variants.
Similarly, specific research on the efficacy of the this compound against Gram-negative bacteria was not found in the reviewed scientific literature. The broader family of defensins has been shown to possess activity against Gram-negative bacteria, but dedicated studies on Def1-1 are not available.
Detailed research has been conducted on a specific defensin from the olive tree (Olea europaea), designated OefDef1.1, which is considered a variant of Def1-1. This research demonstrates its potent, broad-spectrum antifungal activity. apsnet.orgnih.govcdn-website.comapsnet.orgbiorxiv.org
OefDef1.1 has been shown to potently inhibit the in-vitro growth of several ascomycete fungal pathogens. apsnet.orgnih.govcdn-website.combiorxiv.org The primary mechanism of its antifungal action is the rapid permeabilization of the plasma membrane of fungal cells. apsnet.orgnih.govcdn-website.combiorxiv.org
Research has determined the half-maximal inhibitory concentration (IC50) and the minimal inhibitory concentration (MIC) of OefDef1.1 against various fungal pathogens. The IC50 value for Botrytis cinerea, the causative agent of gray mold disease, is 0.7 ± 0.3 μM. apsnet.orgcdn-website.com For this same fungus, the MIC, the concentration at which 100% cell death is observed, is 1.5 μM. apsnet.orgcdn-website.com The peptide also completely inhibited the germination of B. cinerea conidia at a concentration of 1.5 μM. apsnet.orgcdn-website.com
The antifungal activity of OefDef1.1 has also been demonstrated against several species of Fusarium. The IC50 values were determined to be 1.6 ± 0.6 μM for F. graminearum, 1.1 ± 0.2 μM for F. virguliforme, and 0.4 ± 0.1 μM for F. oxysporum. apsnet.orgcdn-website.com These findings underscore the potent and broad-spectrum nature of OefDef1.1's antifungal properties. apsnet.orgcdn-website.com
| Fungal Pathogen | IC50 (μM) | MIC (μM) |
|---|---|---|
| Botrytis cinerea | 0.7 ± 0.3 | 1.5 |
| Fusarium graminearum | 1.6 ± 0.6 | Not Reported |
| Fusarium virguliforme | 1.1 ± 0.2 | Not Reported |
| Fusarium oxysporum | 0.4 ± 0.1 | Not Reported |
There is no specific information available in the searched scientific literature regarding the antiviral properties of the this compound. While the broader class of defensins has been shown to have antiviral effects, dedicated studies on Def1-1 could not be located.
Specific studies on the antiparasitic effects of the this compound were not found in the conducted search of scientific literature. Although defensins, in general, have demonstrated some antiparasitic activities, research focused on Def1-1 is not available.
Antibacterial Activity
Concentration-Dependent Efficacy and Minimum Inhibitory Concentrations
The effectiveness of Def1-1 is directly related to its concentration at the site of infection. The standard measure for the potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For Def1-1, these values vary depending on the target microbe and the experimental conditions.
Def1-1 exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. For instance, the murine homolog, mBD-1, has shown greater potency against the Gram-positive bacterium Staphylococcus aureus than against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. In vitro tests demonstrated that a concentration of 50 μg/ml of the synthetic mBD-1 peptide could kill 75% of S. aureus under low salt conditions nih.govresearchgate.net. The activity against E. coli was less pronounced, with the same concentration killing only 30% of the bacteria nih.gov.
Recombinant forms of human Beta-defensin 1 (hBD-1) have demonstrated antimicrobial effects against both laboratory and clinical strains of Escherichia coli at micromolar concentrations nih.gov. Studies on other beta-defensins, such as murine Beta-defensin 3, have reported MIC values of 8 μg/ml against P. aeruginosa and 16 μg/ml against E. coli asm.org. While specific and comprehensive MIC data for Def1-1 against a wide array of pathogens is distributed across various studies, the available data underscores its concentration-dependent action.
Interactive Table: Minimum Inhibitory Concentrations (MIC) of Beta-Defensins Against Various Microorganisms
| Peptide | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Source |
| mBD-1 | Staphylococcus aureus | C1705 | 50 | - | nih.govresearchgate.net |
| mBD-1 | Escherichia coli | - | >50 | - | nih.gov |
| hBD-1 | Escherichia coli | Lab/Clinical | - | Micromolar | nih.gov |
| mBD-3 | Pseudomonas aeruginosa | PAO1 | 8 | - | asm.org |
| mBD-3 | Escherichia coli | D31 | 16 | - | asm.org |
| mBD-14 | Escherichia coli (UPEC) | UTI89 | - | 0.13-0.25 | nih.gov |
Note: The activity of Def1-1 is highly dependent on environmental conditions, particularly salt concentration.
Environmental and Biological Factors Influencing Antimicrobial Potency
The antimicrobial activity of Def1-1 is not constant but is significantly influenced by the surrounding microenvironment. Key factors that modulate its potency include ionic strength, pH, and the presence of biological molecules.
Ionic Strength: One of the most critical factors affecting Def1-1's efficacy is the salt concentration of the medium. Both human and mouse Beta-defensin 1 are known to be salt-sensitive. asm.org Their antimicrobial activity is potent in low-salt environments but is significantly inhibited under high-salt conditions, such as those found in physiological fluids. For example, the killing of S. aureus by mBD-1 was markedly reduced at elevated NaCl concentrations (30, 90, and 150 mM) nih.gov. This salt sensitivity is a crucial consideration for its in vivo function, particularly in environments like the airway surface liquid, where salt concentrations can vary and impact innate immunity. The reduced activity in the presence of physiological salt concentrations has been a target for the design of more robust, salt-resistant hybrid peptides nih.gov.
Biological Factors: The expression and function of Def1-1 can be influenced by various biological factors within the host. The peptide is constitutively expressed in epithelial tissues, but its levels and activity can be modulated by host factors. For example, in the context of Alzheimer's disease, increased levels of redox-active iron have been shown to induce hBD-1 mRNA expression in epithelial cells in vitro nih.gov. Furthermore, the expression of Def1-1 in intestinal epithelial cells has been linked to the hypoxia-inducible factor-1α (HIF-1α) researchgate.net. Systemic factors such as diet, hormonal changes, and certain diseases can also influence the expression profiles of beta-defensins in the oral cavity nih.gov. These findings indicate a complex regulation of Def1-1 activity that extends beyond simple peptide-microbe interactions and involves the broader physiological state of the host.
Interactive Table: Factors Influencing Def1-1 (Beta-defensin 1) Antimicrobial Potency
| Factor | Effect on Potency | Details | Source |
| Ionic Strength (Salt) | Inhibitory | Activity is significantly reduced at physiological salt concentrations (e.g., 150 mM NaCl). | nih.govnih.govasm.org |
| pH | Modulatory | Activity against E. coli is stable at low pH, but pH can affect the efficacy of other defensins. | nih.govnih.gov |
| Redox-active Iron | Inductive | Increased iron levels can upregulate hBD-1 mRNA expression. | nih.gov |
| Hypoxia-inducible factor-1α (HIF-1α) | Regulatory | Critical for the constitutive expression of hBD-1 in intestinal epithelial cells. | researchgate.net |
Role of Antimicrobial Peptide Def1 1 in Host Defense and Immune Modulation
Contribution to Innate Immune Responses
The Def1-1 peptide, representing human neutrophil peptide 1 (HNP-1), is a cornerstone of the innate immune system, providing immediate, non-specific defense against microbial threats. Its functions are twofold: directly killing pathogens and reinforcing physical barriers to prevent their entry.
Defensins, including Def1-1, exhibit broad-spectrum antimicrobial activity against a variety of pathogens. nih.govcambridge.org They are effective against both Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. nih.gov This direct microbicidal capability is a critical first line of defense, as these peptides can rapidly neutralize pathogens upon detection. The mechanism of action often involves the electrostatic attraction between the cationic peptide and the anionic microbial cell membrane, leading to membrane disruption and cell death. researchgate.net This process forms pores in the pathogen's membrane or inhibits essential metabolic processes. cambridge.org The effectiveness of Def1-1 against various microbial species underscores its importance in providing immediate protection before a more specific adaptive immune response can be mounted.
Table 1: Documented Antimicrobial Activity of Defensins
| Pathogen Type | Examples of Susceptible Organisms | General Effect |
| Gram-positive Bacteria | Bacillus subtilis, Bacillus cereus | Growth inhibition, bactericidal |
| Gram-negative Bacteria | Escherichia coli | Growth inhibition, bactericidal |
| Fungi | Candida spp., Trichophyton rubrum | Fungicidal, growth inhibition |
| Enveloped Viruses | Herpes viruses, Vesicular stomatitis virus | Inhibition of infectivity |
Def1-1 contributes significantly to the integrity and defense of epithelial barriers, such as those lining the respiratory tract. These peptides are secreted by neutrophils and epithelial cells onto mucosal surfaces, where they form a chemical shield against colonization and invasion by pathogens. atsjournals.org However, the role of α-defensins at these barriers can be complex. While they are protective at physiological concentrations, excessive release, particularly during severe inflammation, can have detrimental effects. atsjournals.org In a model of acute lung injury (ALI), transgenic mice expressing human α-defensin (Def1/1 mice) experienced more severe tissue injury and increased permeability of the capillary-epithelial barrier. atsjournals.org This was evidenced by greater leakage of FITC-dextran into the lung tissue and increased alveolar septal thickening compared to wild-type mice. atsjournals.org This suggests that while Def1-1 is integral to barrier defense, its concentration and activity are tightly regulated to prevent host-damaging inflammatory responses. atsjournals.org
Immunomodulatory Activities
Beyond its direct antimicrobial effects, Def1-1 is a potent signaling molecule that actively shapes the ensuing immune response. It bridges the innate and adaptive immune systems by recruiting and activating other immune cells and modulating the inflammatory environment.
A key immunomodulatory function of defensins is their ability to act as chemoattractants, recruiting various immune cells to sites of infection or injury. Human α-defensins can attract immature dendritic cells and memory T cells to inflammatory sites. nih.gov They have also been shown to cause the aggregation of T cells and monocytes on mucosal surfaces. nih.gov This recruitment is crucial for initiating a robust and targeted adaptive immune response, as it facilitates the presentation of pathogen-derived antigens to lymphocytes.
Def1-1 can influence the local and systemic immune response by inducing the production and release of various cytokines and chemokines from both immune and epithelial cells. In vitro studies have demonstrated that human α-defensins can stimulate the synthesis of several important signaling molecules, including Interleukin-8 (IL-8), a potent neutrophil chemoattractant, and Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. atsjournals.org They also induce monocyte chemotactic protein-1 (MCP-1), which recruits monocytes, memory T cells, and dendritic cells. atsjournals.org This modulation of the cytokine milieu helps to amplify the initial immune response and recruit the necessary cellular players to control and clear the infection.
Table 2: Summary of Immunomodulatory Effects of α-Defensins
| Activity | Target Cells | Outcome |
| Chemotaxis | Immature Dendritic Cells, Memory T Cells, Monocytes | Recruitment of immune cells to inflammatory sites |
| Cytokine/Chemokine Induction | Epithelial cells, Monocytes | Release of IL-1β, IL-8, MCP-1 |
| Inflammatory Response | Neutrophils, various host tissues | Initiation of acute inflammation; potential for tissue damage at high concentrations |
Interplay with Host-Pathogen Dynamics and Co-Evolution
The relationship between the host organism and the pathogens it encounters is a dynamic and ever-evolving battlefield. In this intricate dance of survival, the host's antimicrobial peptides (AMPs), such as Def1-1, play a crucial role as a first line of defense. However, pathogens are not passive targets; they continuously develop strategies to counteract these defenses, leading to a co-evolutionary arms race that shapes the genetic makeup of both the host and the microbe.
Microbial Adaptation and Evasion Strategies Against Peptide Action
The antimicrobial peptide Def1-1, an isoform of the defensin (B1577277) protein found in the tick Ixodes ricinus, exhibits potent activity, primarily against Gram-positive bacteria. nih.gov Its expression is notably induced by blood feeding, a primary route for pathogen entry, and the presence of various pathogens. nih.govnih.gov Despite this robust defense mechanism, certain microorganisms have developed sophisticated strategies to adapt and evade the action of Def1-1 and other tick defensins.
One of the key observations is the natural resistance exhibited by bacteria that coexist with the tick, such as the symbiotic bacterium Stenotrophomonas maltophila and the pathogenic spirochete Borrelia garinii. nih.gov While the precise molecular mechanisms of this resistance are still under investigation, it points to a long-standing co-evolutionary relationship.
General microbial strategies to counteract cationic antimicrobial peptides like Def1-1, which can be inferred to be relevant, include:
Alteration of the Cell Surface: Pathogens can modify their cell surface to reduce the net negative charge, thereby electrostatically repelling the positively charged Def1-1 peptide and preventing it from reaching its target, the cell membrane.
Proteolytic Degradation: Some bacteria secrete proteases that can degrade and inactivate antimicrobial peptides in the extracellular environment before they can inflict damage.
Efflux Pumps: Microbes can employ membrane-associated pumps to actively transport the antimicrobial peptide out of the cell, preventing it from reaching a lethal concentration.
Biofilm Formation: By forming a protective biofilm, a community of microorganisms encased in a self-produced matrix, bacteria can create a physical barrier that hinders the penetration of antimicrobial peptides.
It is important to note that Gram-negative bacteria are generally more resistant to Def1-1. nih.gov Their outer membrane, a complex structure, acts as an effective permeability barrier, preventing the peptide from reaching the inner cell membrane. nih.gov
| Microorganism Type | Susceptibility to Def1-1 | Observed/Inferred Evasion Strategies |
|---|---|---|
| Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) | Generally Susceptible | Development of resistance in specific strains (e.g., MRSA showing higher resistance than other S. aureus strains). nih.gov |
| Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) | Generally Insensitive | Inherent resistance due to the protective outer membrane. nih.gov |
| Tick-associated bacteria (e.g., Borrelia garinii, Stenotrophomonas maltophila) | Naturally Resistant | Specific co-evolved resistance mechanisms (details to be elucidated). nih.gov |
| Viruses (e.g., Tick-Borne Encephalitis Virus) | Insensitive | Likely due to the absence of a susceptible bacterial-like cell membrane. nih.gov |
Host Adaptation and Peptide Variation in Response to Pathogens
The host, in turn, is not a static entity in this evolutionary interplay. The constant selective pressure exerted by pathogens drives the adaptation and diversification of the host's immune arsenal, including its antimicrobial peptides. A compelling example of this is seen in the variation of the Def1-1 peptide itself within the tick Ixodes ricinus.
Research has identified multiple isoforms of defensins in I. ricinus, with Def1-1 (also referred to as def1) and def2 being two prominent examples. nih.gov These two isoforms differ by only a single amino acid, yet this subtle variation has a significant impact on their antimicrobial efficacy. nih.gov The def2 isoform has been shown to be more potent in both inhibiting and killing bacteria compared to Def1-1. nih.gov This suggests an ongoing process of molecular evolution where even minor changes in the peptide sequence can enhance its defensive capabilities.
The presence of a diverse family of defensins within a single host species, including Def1-1 and its variants, is a clear indication of host adaptation. nih.govresearchgate.net This diversity likely provides the host with a broader spectrum of defense against a wider range of pathogens. The expression of these defensin genes is not uniform and can be tissue-specific, with Def1-1 and def2 being predominantly expressed in the midgut, the primary site of pathogen encounter after a blood meal. nih.govfrontiersin.org
Furthermore, the expression levels of Def1-1 are significantly influenced by the presence of specific pathogens. For instance, infection with Borrelia species has been shown to induce the expression of the def1 gene in the tick's midgut. nih.gov This pathogen-specific response underscores the co-evolutionary relationship, where the host has developed mechanisms to recognize and respond to particular microbial threats by upregulating the production of relevant antimicrobial peptides.
The evolutionary history of defensins is characterized by gene duplication and divergence under positive selection, leading to a family of peptides with varied antimicrobial activities. frontiersin.org This genetic plasticity allows the host to continually adapt to the evolving evasion strategies of pathogens. The differences in the electrostatic potential and amino acid substitutions in key regions of the various I. ricinus defensins are thought to be critical factors affecting their antimicrobial activity. nih.gov
| Defensin Isoform | Key Characteristics | Implication for Host Adaptation |
|---|---|---|
| Def1-1 (def1) | - Primarily active against Gram-positive bacteria. nih.gov | Represents a foundational antimicrobial defense in Ixodes ricinus. |
| def2 | - Differs from Def1-1 by a single amino acid. nih.gov | Demonstrates the adaptive advantage of minor peptide variations in enhancing host defense. |
| Other Defensin Family Members (e.g., DefMT2-7) | - Exhibit phylogenetic and structural diversity. nih.govresearchgate.net | Highlights the expansion and diversification of the defensin family to provide a broader and more specialized immune response. |
Biophysical and Structural Research Methodologies for Antimicrobial Peptide Def1 1
Biophysical Approaches for Interaction Analysis and Stability Assessment
Beyond determining the static structure, biophysical methods are crucial for understanding the thermodynamics and kinetics of Def1-1's interactions with its biological targets.
Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to measure the binding kinetics and affinity between a molecule immobilized on a sensor surface (the ligand) and a molecule in solution (the analyte). youtube.comyoutube.com
Detailed Research Findings: In the study of Def1-1, SPR can be used to quantify its interaction with microbial membrane components. A model lipid bilayer or a specific target molecule like lipid II can be immobilized on the sensor chip. nih.govnih.gov A solution containing Def1-1 is then flowed over the surface. The binding of Def1-1 to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU). youtube.com
From the resulting sensorgram, which plots RU versus time, one can determine the association rate constant (kₐ) during the binding phase and the dissociation rate constant (kₔ) during the washout phase. The equilibrium dissociation constant (K₋), a measure of binding affinity, can then be calculated as the ratio kₔ/kₐ. This approach provides quantitative data on how strongly and how quickly Def1-1 binds to its targets, offering critical insights into its mechanism of action. nih.gov
| Parameter | Symbol | Unit | Description |
|---|---|---|---|
| Association Rate Constant | kₐ (or kₒₙ) | M⁻¹s⁻¹ | The rate at which the peptide binds to its target. |
| Dissociation Rate Constant | kₔ (or kₒ) | s⁻¹ | The rate at which the peptide-target complex dissociates. |
| Equilibrium Dissociation Constant | K₋ | M (molar) | A measure of binding affinity; lower values indicate stronger binding (K₋ = kₔ/kₐ). |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during biomolecular interactions. nih.govtainstruments.com This method allows for the determination of key thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. ddtjournal.com The process involves titrating a solution of one molecule (the ligand) into a solution containing its binding partner (the macromolecule) and measuring the heat released or absorbed. nih.gov
A typical ITC experiment generates a binding isotherm, which is a plot of the heat change per injection as a function of the molar ratio of the reactants. Fitting this data to a binding model provides a complete thermodynamic profile of the interaction. nih.gov This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpically or entropically driven. ddtjournal.com
No specific Isothermal Titration Calorimetry data for the binding interactions of Antimicrobial peptide Def1-1 was found in the available search results.
Dynamic Light Scattering (DLS) for Aggregation and Sizing
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in solution. ubc.ca The method works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. ubc.ca
The DLS instrument measures the rate of these intensity fluctuations and uses this information to calculate the translational diffusion coefficient of the particles. From the diffusion coefficient, the hydrodynamic diameter (the diameter of a sphere that has the same translational diffusion coefficient as the particle) can be determined using the Stokes-Einstein equation. DLS is particularly sensitive to the presence of large aggregates, making it an excellent tool for assessing the aggregation state and polydispersity of peptide solutions. ubc.ca
No specific Dynamic Light Scattering data regarding the aggregation or sizing of this compound was found in the available search results.
Analytical Ultracentrifugation (AUC) for Solution Behavior and Oligomeric State
Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and their interactions in solution. beckman.com It provides information on the size, shape, and oligomeric state of molecules by monitoring their sedimentation behavior in a strong centrifugal field. ddtjournal.combeckman.com There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium.
In a sedimentation velocity experiment, a high centrifugal force is applied, causing the molecules to sediment towards the bottom of the cell. The rate of sedimentation is used to determine the sedimentation coefficient, which provides information about the molar mass and shape of the molecule. This method is particularly useful for assessing sample homogeneity and identifying different oligomeric species. ddtjournal.com Sedimentation equilibrium experiments use lower speeds to reach a state where sedimentation and diffusion are balanced, allowing for the precise determination of molecular weight. ddtjournal.com
No specific Analytical Ultracentrifugation data on the solution behavior or oligomeric state of this compound was found in the available search results.
Differential Scanning Calorimetry (DSC) for Thermal Stability and Denaturation
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. journaljpri.com As the temperature is increased, the instrument records the heat flow associated with thermal transitions in the sample, such as the unfolding or denaturation of a peptide or protein. journaljpri.com
The resulting thermogram plots heat capacity versus temperature. The midpoint of the major thermal transition is the melting temperature (Tm), which is a measure of the thermal stability of the molecule. journaljpri.com The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of the transition, providing insight into the energetics of unfolding. journaljpri.com DSC is a valuable tool for assessing the conformational stability of peptides and how this stability is affected by changes in solution conditions or ligand binding. nih.govmdpi.com
No specific Differential Scanning Calorimetry data concerning the thermal stability and denaturation of this compound was found in the available search results.
Advanced Microscopy Techniques for Cellular and Subcellular Interactions
Confocal Microscopy for Cellular Permeation and Localization
Confocal microscopy is a high-resolution optical imaging technique used to create sharp, detailed images of fluorescently labeled samples by eliminating out-of-focus light. nih.govnih.gov In the study of antimicrobial peptides, confocal microscopy is instrumental in visualizing the interaction of peptides with bacterial or other cells. By labeling the peptide with a fluorescent dye, researchers can track its localization and determine whether it remains on the cell surface, integrates into the membrane, or permeates into the cytoplasm. nih.govresearchgate.net
Research on the yeast protein Def1, which is involved in the cellular response to transcription stress, has utilized fluorescence microscopy to determine its subcellular localization. nih.govnih.gov In these studies, Def1 was tagged with Green Fluorescent Protein (GFP). Observations revealed that under normal conditions, Def1 is predominantly located in the cytoplasm. nih.govresearchgate.net However, upon the induction of DNA damage, a processed form of Def1 (pr-Def1) accumulates in the nucleus. nih.govnih.govresearchgate.net This change in localization is a critical step in its function, which is to facilitate the degradation of RNA polymerase II during transcription stress. nih.govnih.gov The nucleus in these experiments was identified by DAPI staining. researchgate.net It was also noted that tagging Def1 at its C-terminus prevented this nuclear accumulation after UV irradiation, highlighting the importance of the protein's orientation and processing for its function. nih.gov
Table 1: Subcellular Localization of GFP-Tagged Def1 in Yeast
| Condition | N-terminally GFP-Tagged Def1 Localization | C-terminally GFP-Tagged Def1 Localization |
|---|---|---|
| Normal (No UV) | Cytosolic | Cytosolic |
| UV Irradiation | Nuclear Accumulation | No Nuclear Accumulation |
Scanning Electron Microscopy (SEM) for Surface Morphology Changes
Scanning Electron Microscopy (SEM) is a powerful imaging technique that produces high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the interaction of the electrons with the sample. SEM is widely used in antimicrobial peptide research to visualize the morphological changes that occur on the surface of bacteria upon peptide treatment. nih.gov
These changes can include membrane blebbing, pore formation, cell lysis, and alterations in cell shape and size. researchgate.netresearchgate.net For example, studies on other antimicrobial peptides have shown that they can cause shortening and swelling of E. coli cells and the formation of blisters on their surface. nih.gov In S. aureus, some peptides have been observed to cause the appearance of open holes and deep craters in the cell envelope. nih.gov Such direct visualization of cellular damage provides crucial insights into the mechanism of action of antimicrobial peptides.
No specific Scanning Electron Microscopy images or data detailing the effects of this compound on bacterial surface morphology were found in the available search results.
Transmission Electron Microscopy (TEM) for Internal Cellular Damage
Following a comprehensive search of scientific literature, no specific research studies were found that utilize Transmission Electron Microscopy (TEM) to investigate the internal cellular damage caused by the this compound.
Therefore, detailed research findings, data tables, and descriptions of ultrastructural changes in microorganisms specifically induced by Def1-1, as observed through TEM, cannot be provided. The requested content is contingent on the existence of such specific scientific data, which is not available in the public domain based on the performed searches.
Advanced Research Avenues and Engineering of Antimicrobial Peptide Def1 1
Peptide Engineering and Rational Design Strategies
The therapeutic potential of hBD-1 is sometimes limited by factors such as its sensitivity to physiological salt concentrations. nih.govnih.gov To overcome these limitations and improve its efficacy, researchers are employing sophisticated peptide engineering and rational design strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of hBD-1 and its biological activities is fundamental to its rational redesign. Defensins are cationic, cysteine-rich peptides whose function is closely tied to their three-dimensional structure, which is stabilized by a characteristic pattern of three intramolecular disulfide bonds. nih.govpnas.org
Key SAR findings for hBD-1 include:
Cationicity and Electrostatic Interactions : The net positive charge of defensins is critical for their initial interaction with negatively charged microbial membranes. nih.gov The antimicrobial activity of hBD-1 is known to be impaired by high salt concentrations, which highlights the importance of these electrostatic interactions. nih.gov
Amino Acid Substitutions : The specific placement of charged and hydrophobic amino acids influences the peptide's amphipathicity, which is crucial for membrane permeabilization. nih.gov Studies on other defensins have shown that increasing the cationicity, particularly at the C-terminus, can enhance salt resistance and antimicrobial potency. fao.org For instance, the related peptide hBD-3, which has a significantly more basic surface charge, is a more potent antimicrobial agent than hBD-1. rcsb.org
Redox State : Interestingly, the antimicrobial activity of hBD-1 can be dependent on its structure. The oxidized, disulfide-bonded form has certain activities, while the reduced form, with broken disulfide bridges, shows potent antimicrobial action against specific commensal bacteria and the fungus Candida albicans. hycultbiotech.comnih.gov
Design of Synthetic Analogues and Derivatives for Enhanced Properties
Leveraging SAR insights, scientists have designed and synthesized novel analogues of hBD-1 to create molecules with superior therapeutic properties, such as enhanced potency and salt resistance.
One successful approach involves creating hybrid or chimeric peptides that combine beneficial domains from different defensins. nih.gov For example, analogues have been constructed using domains from the salt-sensitive hBD-1 and the salt-resistant hBD-3. researchgate.net A notable strategy was the fusion of the C-terminal region of hBD-1 with a sequence from a synthetic human θ-defensin, which is known for its cyclic nature and stability. nih.govnih.gov The resulting hybrid peptide demonstrated enhanced and salt-resistant antimicrobial activity against a range of bacteria and fungi. nih.gov
Another innovative design is a cyclic 17-amino acid analogue, designated "AMC," which combines the hydrophobic internal domain of hBD-1 with the highly charged C-terminal region of hBD-3. nih.gov This minimalist design retains the antibacterial and antiviral activities of its parent molecules while showing no cytotoxicity to human cells. nih.gov
| Derivative Name | Design Strategy | Enhanced Properties | Reference |
|---|---|---|---|
| hBD-1/hBD-3 Analogs | Combining domains of hBD-1 and hBD-3 | Maintained antimicrobial activity with improved salt resistance | nih.govresearchgate.net |
| hBD-1/θ-Defensin Hybrid | Fusion of hBD-1 C-terminus with retrocyclin sequence | Enhanced activity spectrum, salt resistance, and stability | nih.govnih.gov |
| AMC (Antimicrobial Cyclic Peptide) | Cyclic peptide combining hBD-1 hydrophobic domain and hBD-3 C-terminus | Retained antibacterial/antiviral activity, non-cytotoxic, increased serum stability | nih.gov |
Strategies for Improving Peptide Stability and Bioavailability
A major hurdle for peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to poor stability and low bioavailability. The inherent structure of hBD-1, with its three disulfide bonds, provides a degree of natural stability. pnas.org However, further enhancements are being explored.
Cyclization : Creating cyclic analogues is a proven strategy for increasing peptide stability. The designed cyclic peptide "AMC" was found to be considerably more stable in human serum compared to its linear parent defensins. nih.gov Cyclization via disulfide bonds, as seen in the hBD-1/θ-defensin hybrid, is also a known method to improve stability against proteases. nih.govnih.gov
Chemical Modifications : General strategies for improving AMP stability include terminal modifications, such as N-terminal acetylation and C-terminal amidation, which block recognition sites for exopeptidases. nih.gov The substitution of naturally occurring L-amino acids with their D-enantiomers can also render peptides resistant to protease digestion. nih.gov
Delivery Systems : To protect the peptide from degradation and improve its delivery to target sites, researchers are investigating the use of nanocarriers. Encapsulation or immobilization of defensins in nano-formulations can shield them from hydrolytic enzymes and enhance their stability. researchgate.net
Development of Antimicrobial Peptide Def1-1 for Novel Biological Applications
Beyond its role in fighting microbes, hBD-1 has emerged as a multifunctional molecule with significant potential in cancer therapy. frontiersin.orgnih.gov Its ability to modulate the immune system and directly affect tumor cells opens up novel therapeutic avenues.
Role as Sensitizers for Other Biologically Active Agents (e.g., Doxorubicin in cancer research)
One of the most promising applications of hBD-1 is its role as a tumor sensitizer. Research has shown that the expression of hBD-1 is frequently lost in malignant cancers, and its restoration can make cancer cells more susceptible to conventional chemotherapy. nih.govacs.org
Studies have demonstrated a powerful synergistic effect when hBD-1 is combined with the chemotherapy drug Doxorubicin. biorxiv.orgacs.org In triple-negative breast cancer (TNBC) and prostate cancer cell lines, pre-treatment with hBD-1 significantly enhanced the cell-killing effects of subsequently administered Doxorubicin. biorxiv.orgacs.org This combination drastically reduces the IC50 value (the concentration of a drug needed to kill 50% of cells) for Doxorubicin, suggesting that lower, less toxic doses of the chemotherapy could be used. acs.org
The mechanism behind this sensitization involves hBD-1 targeting the tumor-specific biomarker Thioredoxin (Trx) and activating critical cell death pathways, such as CD95 and ASK1 (apoptosis-stimulating kinase 1). nih.govbiorxiv.orgacs.org By reactivating these pathways, which are often dysregulated in cancer cells, hBD-1 overcomes the cells' resistance to chemotherapy. nih.gov A similar sensitizing effect has been observed with the plant defensin (B1577277) MsDef1, which facilitates the influx of Doxorubicin into multidrug-resistant cancer cells. nih.gov
| Cancer Type | Chemotherapeutic Agent | Observed Effect of hBD-1 Combination | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Doxorubicin | Synergistic increase in cancer cell death; significant reduction in IC50 | Activation of CD95 and ASK1 cell death pathways | nih.govbiorxiv.orgacs.org |
| Prostate Cancer | Doxorubicin, Docetaxel | Synergistic increase in cancer cell death; significant reduction in IC50 | Activation of apoptosis pathways | biorxiv.orgacs.org |
Exploration in Multifunctional Therapeutic Strategies
The diverse biological activities of hBD-1 make it an ideal candidate for multifunctional therapeutic strategies that can combat disease on multiple fronts. nih.govnih.gov In the context of cancer, hBD-1 can function simultaneously as a direct anticancer agent, an immune modulator, and a chemosensitizer. nih.govnih.gov
Direct Oncolytic Effects : Defensins can directly kill cancer cells, often by permeabilizing their cell membranes in a manner similar to their antimicrobial action. nih.govresearchgate.net They have also been shown to induce apoptosis and cause DNA damage in tumor cells. researchgate.net
Immunomodulation : hBD-1 can link the innate and adaptive immune systems. hycultbiotech.com It acts as a chemoattractant, recruiting important immune cells like immature dendritic cells and memory T cells to the tumor site. nih.govresearchgate.net This can help stimulate a robust anti-tumor immune response.
Tumor Suppression : hBD-1 is considered a candidate tumor suppressor gene. acs.org Its loss is associated with cancer progression, and its restoration has been shown to decrease cancer cell growth and viability. frontiersin.org
This combination of functions presents a powerful strategy: hBD-1 could be used to directly kill a portion of tumor cells, sensitize the remaining cells to lower doses of chemotherapy, and simultaneously recruit immune cells to clear the malignancy, potentially leading to a more effective and durable anti-cancer response. nih.govnih.gov
Investigating Mechanisms of Microbial Resistance to this compound
The rise of antibiotic-resistant bacteria necessitates a deeper understanding of how pathogens evade the body's natural defenses, including peptides like Def1-1 (hBD-1). While Def1-1 is a component of the host's constitutive defense, microorganisms have evolved sophisticated strategies to withstand its effects.
Research indicates that susceptibility to beta-defensins can vary significantly between bacterial strains. For instance, studies on Staphylococcus aureus have shown that methicillin-resistant strains (MRSA) may exhibit greater resistance to certain defensins compared to their methicillin-sensitive (MSSA) counterparts. asm.orgelsevierpure.comnih.gov While the direct antimicrobial activity of hBD-1 against S. aureus is noted to be weaker than that of other defensins like hBD-3, the underlying genetic factors contributing to defensin resistance are an active area of investigation. asm.orgelsevierpure.comnih.gov In one study, inactivation of the fmtC gene in an MRSA strain was found to increase its susceptibility to the antimicrobial effects of hBD-3, suggesting that genes associated with conventional antibiotic resistance may also play a role in defensin resistance. asm.orgelsevierpure.com
General mechanisms of microbial resistance to antimicrobial peptides that are likely relevant to Def1-1 include the overexpression of bacterial proteases that degrade the peptide and enzymatic modifications of microbial surface structures, such as O-specific glycosylation, which can shield the microbe from the peptide's action. mdpi.com
However, Def1-1 possesses a unique mechanism that can counteract resistance. Research has revealed that the reduced form of hBD-1 (hBD1red), which is prevalent in the human intestine, can form extensive, net-like structures that entrap bacteria. nih.govnih.gov This mechanism is remarkably effective at preventing bacterial transmigration, even against pathogens that are resistant to the direct killing effects of hBD-1, such as certain strains of Klebsiella pneumoniae. nih.gov This redox-dependent net formation represents a distinct mode of action that is independent of direct bactericidal activity and highlights the multifaceted nature of this host defense peptide. nih.govnih.gov
Furthermore, the processing of Def1-1 by host or microbial proteases can influence its function. Proteolysis of reduced hBD-1 by gastrointestinal proteases has been shown to generate a smaller, eight-amino acid C-terminal fragment that retains antimicrobial activity, demonstrating that degradation does not always lead to inactivation and can even produce novel active components. researchgate.netresearchgate.net
| Microorganism | Susceptibility/Resistance Finding Related to Beta-Defensins | Potential Mechanism |
|---|---|---|
| Staphylococcus aureus (MRSA) | MRSA strains show higher survival rates against certain defensins compared to MSSA strains. asm.orgnih.gov | Involvement of genes associated with methicillin resistance, such as fmtC (in the context of hBD-3). asm.org |
| Klebsiella pneumoniae | Resistant to direct killing by hBD-1. nih.gov | Immobilized and prevented from translocation by hBD1red-derived nets. nih.gov |
| Escherichia coli | Susceptible to both oxidized and reduced forms of hBD-1. nih.gov | Membrane permeabilization and cell wall disruption. nih.gov |
| General Gram-Negative Bacteria | Susceptibility to hBD-1 is often salt-sensitive, being impaired by high ionic strength. nih.gov | Electrostatic interaction with negatively charged outer membrane components like LPS. mdpi.com |
Computational Approaches in this compound Research
Computational biology has become an indispensable tool for accelerating research into antimicrobial peptides. These in silico methods provide insights at a molecular level that are often difficult to obtain through experimental techniques alone.
Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. nih.gov This technique is widely applied to investigate the interaction between antimicrobial peptides and microbial membranes, shedding light on the precise mechanisms of action. nih.govnih.gov
For the human beta-defensin family, MD simulations have been used to explore their binding, disruption, and translocation across bacterial lipid membranes. cyberinfrastructure.org Steered molecular dynamics (SMD) simulations, for example, have been employed to predict the process of hBD-1, hBD-2, and hBD-3 translocating through model Gram-negative membranes, providing insights that could guide the design of new antibiotics. cyberinfrastructure.org
Studies on related beta-defensins, such as hBD-2 and hBD-3, provide a framework for understanding what is possible for Def1-1 research. All-atom and coarse-grained MD simulations have been used to:
Identify Stable Oligomeric States: Simulations have identified stable dimeric structures for some beta-defensins, suggesting that they may act as dimers when interacting with membranes. tandfonline.com
Characterize Peptide-Lipid Interactions: These simulations reveal how specific parts of the defensin molecule interact with the membrane. The hydrophobic residues of the peptide typically interact with the lipid tails, while the positively charged (cationic) residues interact with the polar head groups of the lipids. tandfonline.com
Visualize Membrane Disruption: MD simulations can model the thinning of the membrane, the reorientation of lipid heads, and the formation of pores as the peptide inserts itself into the bilayer. nih.govacs.org
Calculate Energetic Barriers: By using techniques like umbrella sampling, researchers can calculate the free energy barrier for a peptide to cross a membrane, helping to understand its selectivity for microbial versus host cells. nih.govacs.org
These computational studies help to build a detailed, dynamic picture of how Def1-1 recognizes and disrupts microbial membranes, guiding efforts to engineer more potent and selective peptide-based drugs. nih.gov
| Simulation Technique | Subject Peptide(s) | Key Findings/Objectives |
|---|---|---|
| Steered Molecular Dynamics (SMD) | hBD-1, hBD-2, hBD-3 | Predict the translocation of defensins through model Gram-negative lipid membranes to understand their distinct capabilities. cyberinfrastructure.org |
| All-Atom & Coarse-Grained MD | hBD-2, hBD-3, hBD-28 | Identified stable dimeric structures and characterized the interaction of the dimer's β-sheet platform with the POPG membrane bilayer. tandfonline.com |
| Umbrella Sampling MD | hBD-3 (analogue) | Investigated the translocation of monomer, dimer, and tetramer forms through different lipid bilayers, observing membrane thinning and peptide stretching. nih.govacs.org |
| MD Simulations | hBD-3 derivatives | Correlated experimental antibacterial activity with membrane insertion dynamics and identified specific amino acids responsible for membrane disruption. nih.gov |
Bioinformatics and proteomics are crucial for understanding the broader biological impact of Def1-1, both on microbial pathogens and host cells. Bioinformatics uses computational tools to analyze large biological datasets, while proteomics involves the large-scale study of proteins.
In the context of host-cell interactions, bioinformatics has been used to analyze the effects of the Def1-1 gene (DEFB1). Studies on oral and colon cancer have utilized public databases like The Cancer Genome Atlas (TCGA) to correlate DEFB1 expression with patient outcomes and specific cellular pathways. nih.govnih.gov This research has shown that hBD-1 can affect the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and autophagy, partly through its influence on long non-coding RNAs (lncRNAs). nih.govwjgnet.com
From a microbiology perspective, proteomics offers a powerful way to identify the specific microbial proteins and pathways that are affected by Def1-1. A proteomics study on the response of Streptococcus pneumoniae to a related peptide, hBD-3, provides a clear blueprint for this type of research. mdpi.com In this study, exposure to the defensin led to significant changes in the bacterial proteome:
Transporter Proteins: The abundance of several ABC transporter proteins was altered, suggesting an attempt by the bacteria to pump the peptide out or alter membrane transport functions. mdpi.com
Surface Proteins: The levels of sortase A, an enzyme that anchors proteins to the bacterial cell wall, were increased, indicating a remodeling of the cell surface in response to the peptide stress. mdpi.com
Virulence Factors: Changes were observed in the abundance of various surface-exposed virulence factors, suggesting that the bacteria might alter how they are sensed by the immune system. mdpi.com
By applying similar proteomic workflows to Def1-1, researchers can identify its direct molecular targets and the resistance pathways that microbes activate upon exposure, revealing new targets for synergistic antimicrobial strategies.
Predictive modeling, often employing machine learning, is an emerging strategy to accelerate the discovery and optimization of antimicrobial peptides. nih.gov These computational models can predict the biological activity of a peptide based on its sequence and physicochemical properties, reducing the need for laborious and expensive synthesis and testing of countless candidates. nih.govresearchgate.net
One major approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the structural features of a set of molecules and their biological activity. researchgate.net For antimicrobial peptides, these models can use descriptors derived from the amino acid sequence to predict antimicrobial potency against specific pathogens. nih.gov The Monte Carlo method is one computational technique used to generate and validate these predictive QSAR models. nih.govresearchgate.net
Other machine learning-based tools have been developed specifically for defensins. Predictors like DEFPRED use support vector machines (SVMs) trained on known defensin sequences to identify new, potential defensin candidates from genomic or proteomic data. nih.gov These tools can also help design novel peptides by identifying specific regions within a protein that are likely to have defensin-like activity. nih.gov
For Def1-1, these predictive modeling approaches can be used to:
Engineer Analogs: Predict how specific amino acid substitutions would affect the antimicrobial activity or specificity of Def1-1.
Improve Stability: Model changes that could increase the peptide's resistance to proteolytic degradation.
Reduce Toxicity: Predict modifications that would decrease any potential toxicity to host cells while maintaining antimicrobial function.
By integrating these predictive capabilities, researchers can move towards a rational, in silico design process for creating next-generation antimicrobial agents based on the Def1-1 template.
Q & A
Q. How is the secondary structure of Def1-1 characterized, and how does this influence its antimicrobial activity?
- Methodology : Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to determine α-helical, β-sheet, or disordered conformations. Compare with structural templates in the Protein Data Bank (e.g., cathelicidin LL-37 for α-helical motifs) to correlate structural features with activity . Engineered cationic peptides (eCAPs) often leverage α-helical structures for membrane disruption, which can guide Def1-1 optimization .
Q. What in vitro assays are recommended for initial evaluation of Def1-1’s antimicrobial efficacy and toxicity?
- Methodology :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs) .
- Hemolytic Activity : Test erythrocyte lysis at varying concentrations (e.g., 3.125–50 µM) using sheep red blood cells to assess selectivity .
Q. How can existing databases like the Antimicrobial Peptide Database (APD) aid in comparative analysis of Def1-1 with other AMPs?
- Methodology : Search the APD using Def1-1’s sequence motifs (e.g., cationic residues) to identify homologs. Filter by natural/synthetic origin, activity spectrum, and structural class. Cross-reference with the PrMFTP deep learning framework to predict functional overlaps .
Advanced Research Questions
Q. What computational strategies are effective for optimizing Def1-1’s therapeutic index (efficacy vs. toxicity)?
- Methodology :
- Machine Learning : Use Diff-AMP to generate sequence variants with enhanced antimicrobial activity and reduced hemolysis. Validate predictions via molecular dynamics simulations of peptide-membrane interactions .
- Evolutionary Analysis : Apply molecular de-extinction models to resurrect ancestral AMP sequences and identify conserved functional residues .
Q. How can modular peptide engineering enhance Def1-1’s functionality in biomedical applications (e.g., coatings, drug delivery)?
- Methodology : Design chimeric peptides by fusing Def1-1 with functional domains (e.g., solid-binding motifs for surface adhesion or spacers for flexibility). Validate adhesion and antimicrobial activity on titanium or silicone surfaces using quartz crystal microbalance (QCM) assays .
Q. What methodologies address discrepancies in Def1-1’s activity across bacterial strains or experimental conditions?
- Methodology :
- Combinatorial Libraries : Synthesize Def1-1 analogs with systematic residue substitutions (e.g., D-amino acids or non-natural residues) to map structure-activity relationships (SAR) .
- Data Contradiction Analysis : Cross-validate MICs under standardized conditions (pH, ionic strength) and use meta-analysis of literature data to identify confounding variables .
Q. What are best practices for ensuring batch-to-batch consistency in Def1-1 synthesis for reproducible research?
- Methodology : Request peptide content analysis (via HPLC/MS) and trifluoroacetic acid (TFA) removal (<1%) during custom synthesis. For cell-based assays, standardize peptide stock solutions using lyophilized mass rather than volumetric measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
